4-Chloro-3,5-dimethylpicolinonitrile
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Overview
Description
4-Chloro-3,5-dimethylpicolinonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylpicolinonitrile typically involves the chlorination of 3,5-dimethylpicolinonitrile. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of the hydrogen atom with a chlorine atom at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reaction vessels and continuous monitoring systems ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.
Reduction Reactions: Reduced products such as primary amines or secondary amines.
Scientific Research Applications
4-Chloro-3,5-dimethylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylpicolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and the synthesis of complex molecules. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
3,5-Dimethylpicolinonitrile: Lacks the chlorine atom, leading to different reactivity and applications.
4-Chloropicolinonitrile: Lacks the methyl groups, affecting its chemical properties and uses.
4-Chloro-3-methylpicolinonitrile: Contains only one methyl group, resulting in distinct reactivity and applications.
Uniqueness: 4-Chloro-3,5-dimethylpicolinonitrile is unique due to the presence of both chlorine and methyl groups, which confer specific reactivity and properties. This combination makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-chloro-3,5-dimethylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-7(3-10)6(2)8(5)9/h4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWJRKKNCKTRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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